molecular formula C13H14BNO4S B1292056 N-Benzyl 3-boronobenzenesulfonamide CAS No. 690662-91-0

N-Benzyl 3-boronobenzenesulfonamide

Cat. No.: B1292056
CAS No.: 690662-91-0
M. Wt: 291.1 g/mol
InChI Key: AYVLQZPFDWDKFW-UHFFFAOYSA-N
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Description

N-Benzyl 3-boronobenzenesulfonamide is a useful research compound. Its molecular formula is C13H14BNO4S and its molecular weight is 291.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

A study by Shi et al. (2009) introduced an environmentally benign method for the direct coupling of sulfonamides and alcohols using a nanostructured catalyst. This method, including the use of compounds similar to N-Benzyl 3-boronobenzenesulfonamide, showed significant efficiency in the synthesis of sulfonamide derivatives, often with high yield. The magnetic property of the catalyst system allowed for easy isolation of the product and efficient recycling of the catalyst, highlighting its potential in green chemistry applications (Shi et al., 2009).

Biological Screening

Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria and showed promise as enzyme inhibitors for lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Material Science

Liu et al. (2000) described novel methods for constructing disubstituted and spiro benzothiazines, utilizing N-Boc-o-toluenesulfonamide for reactions with various ketones. This study demonstrated the potential of such compounds in the synthesis of complex heterocycles, which could have implications in material science (Liu et al., 2000).

Pharmaceutical Research

Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal progesterone receptor antagonists. The study highlighted the use of benzenesulfonanilide skeletons as novel scaffolds for PR antagonists, potentially offering new avenues for the treatment of diseases influenced by progesterone receptors (Yamada et al., 2016).

Biochemical Analysis

Biochemical Properties

N-Benzyl 3-boronobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the formation of covalent bonds between the boron atom in this compound and the active site residues of the enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. This inhibition can result in downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

[3-(benzylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVLQZPFDWDKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626373
Record name [3-(Benzylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690662-91-0
Record name [3-(Benzylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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